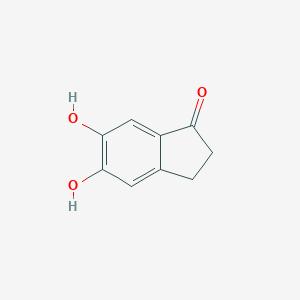

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDAUVLSCBKCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469097 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124702-80-3 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid to yield the key intermediate, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This intermediate is subsequently demethylated to afford the target dihydroxy compound.

Core Synthesis Pathway

The most chemically viable and documented route for the synthesis of this compound is a two-step process. The first step involves the intramolecular cyclization of a readily available starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, to form the corresponding dimethoxy indanone. The second and final step is the demethylation of the methoxy groups to yield the desired dihydroxy product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 3-(3,4-Dimethoxyphenyl)propanoic Acid | C₁₁H₁₄O₄ | 210.23 | 96-99 | - |

| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O₃ | 192.21 | 118-120 | ¹H NMR (CDCl₃, δ): 7.14 (s, 1H), 6.90 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 3.00 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H).¹³C NMR (CDCl₃, δ): 205.7, 155.5, 150.5, 149.5, 130.0, 107.6, 104.3, 56.3, 56.1, 36.6, 25.8.MS (EI, m/z): 192 (M⁺), 177, 164, 149.IR (KBr, cm⁻¹): 1690 (C=O), 1605, 1500 (aromatic C=C). |

| This compound | C₉H₈O₃ | 164.16 | Not readily available | Predicted ¹H NMR (DMSO-d₆, δ): 9.0 (br s, 2H, OH), 6.8 (s, 1H), 6.7 (s, 1H), 2.8 (t, 2H), 2.5 (t, 2H).Predicted MS (EI, m/z): 164 (M⁺), 136, 108. |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reagents and Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Cyclization | Polyphosphoric Acid (PPA) | 80-100 | 1-3 hours | 75-90 |

| Demethylation | Boron Tribromide (BBr₃), Dichloromethane (DCM) | -78 to room temp. | 2-4 hours | 60-80 (Estimated) |

Experimental Protocols

Step 1: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,4-dimethoxyphenyl)propanoic acid.

-

To the starting material, add polyphosphoric acid (approximately 10 times the weight of the acid).

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a crystalline solid.

Step 2: Synthesis of this compound

This procedure describes the demethylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one using boron tribromide. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

-

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

-

Anhydrous dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution in DCM

-

Methanol or Water (for quenching)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (2.5-3.0 equivalents) in dichloromethane dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol or water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving an intramolecular Friedel-Crafts cyclization followed by demethylation. The procedures outlined in this guide are based on established chemical transformations and provide a solid foundation for the laboratory-scale preparation of this important compound. Researchers should pay careful attention to the anhydrous conditions required for the demethylation step and handle all reagents with appropriate safety precautions. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

physicochemical properties of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. This dihydroxyindanone derivative, with the CAS number 124702-80-3, is a molecule of interest in medicinal chemistry due to the established biological activities of the indanone scaffold.[1][2] This document consolidates available data, presents predicted physicochemical parameters, outlines a detailed experimental protocol for its synthesis and purification, and includes methods for its analytical characterization.

Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The following tables summarize both confirmed and computationally predicted physicochemical properties to provide a comprehensive profile of the molecule.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| CAS Number | 124702-80-3 | [3][4] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 180-220 °C | Based on structurally similar dihydroxy indanones. |

| Boiling Point | > 300 °C (decomposes) | High polarity and hydrogen bonding suggest a high boiling point with decomposition. |

| LogP (o/w) | 1.0 - 1.5 | Indicates moderate lipophilicity. |

| pKa | ~8.5 and ~10.0 | Corresponding to the two phenolic hydroxyl groups. |

| Aqueous Solubility | Moderately soluble | The hydroxyl groups enhance solubility in polar solvents. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Predictions are based on computational models and analysis of structurally related compounds.

Synthesis and Purification: A Detailed Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: first, the preparation of 3-(3,4-dihydroxyphenyl)propanoic acid, and second, its cyclization to form the indanone ring, followed by demethylation if a methoxy-protected starting material is used. A more direct route, if the precursor is available, involves the direct cyclization of 3-(3,4-dihydroxyphenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Intramolecular Friedel-Crafts Cyclization of 3-(3,4-Dimethoxyphenyl)propanoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Demethylation to this compound

-

Reaction Setup: Dissolve the purified 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath and add boron tribromide (BBr₃) (2.5-3 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Final Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield pure this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The ¹H NMR is expected to show signals for the aromatic protons, the methylene protons of the indanone ring, and the hydroxyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl groups (broad, ~3300 cm⁻¹), the carbonyl group of the ketone (~1680 cm⁻¹), and C-H bonds.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of indanone have demonstrated a wide range of activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][6]

Notably, dihydroxy-substituted indanones are of interest for their potential antioxidant properties, attributed to the catechol-like moiety, and their ability to interact with various biological targets. For instance, certain dihydroxyindanone derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology.[7][8]

Given the structural features of this compound, it is a promising candidate for screening in various biological assays, particularly those related to neurodegenerative diseases, inflammation, and cancer. Its dihydroxy substitution pattern may also confer interesting metal-chelating properties.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical characteristics, a detailed protocol for its synthesis, and a summary of the potential biological relevance based on its structural class. It is hoped that this compilation of information will serve as a valuable resource for researchers interested in exploring the properties and applications of this and related dihydroxyindanone compounds.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthonix, Inc > 124702-80-3 | this compound [synthonix.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The Biological Landscape of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the biological context surrounding 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. While direct biological activity data for this specific compound is limited in publicly available literature, its significance as a key synthetic intermediate for potent, biologically active derivatives is well-documented. This document will focus on the biological activities of these derivatives, primarily in the context of neurodegenerative diseases, and provide the foundational chemical synthesis of the core molecule.

Executive Summary

This compound is a member of the indanone class of compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The primary role of this compound in the current body of scientific literature is as a precursor to multi-target-directed ligands, particularly benzylidene-indanone derivatives. These derivatives have shown promise in preclinical studies for Alzheimer's disease by targeting pathways associated with amyloid-β (Aβ) aggregation and oxidative stress.

Synthesis of this compound

The synthesis of this compound is a critical first step in the development of its more complex, biologically active derivatives. The following protocol is based on methodologies reported in the scientific literature.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5,6-dimethoxy-1-indanone.

Materials:

-

5,6-dimethoxy-1-indanone

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve 5,6-dimethoxy-1-indanone in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled mixture.

-

Allow the reaction to stir at -78°C for a specified period, followed by a gradual warming to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a mild base.

-

Perform an aqueous work-up, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper on its Inferred Mechanism of Action as a Dual COMT and MAO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the probable mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one. Based on a comprehensive review of the scientific literature, this document outlines the strong structural evidence suggesting that this compound acts as a dual inhibitor of two key enzymes in neurotransmitter metabolism: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). While direct experimental data for this specific molecule is not yet prevalent in published literature, its chemical architecture, combining a catechol moiety with a 1-indanone scaffold, points to a potent and potentially synergistic modulation of catecholaminergic and monoaminergic pathways. This guide summarizes quantitative data from closely related analogs, details standard experimental protocols for enzymatic assays, and provides visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule whose biological activity is of significant interest due to its structural similarity to known neurologically active compounds. The molecule possesses two key structural features that form the basis of its inferred mechanism of action:

-

A catechol group (the 5,6-dihydroxy substitution on the aromatic ring), which is the primary substrate recognition motif for Catechol-O-methyltransferase (COMT).

-

A 1-indanone scaffold , which is a well-established privileged structure for the design of potent Monoamine Oxidase (MAO) inhibitors.

The dual nature of these structural motifs suggests that this compound is a prime candidate for a dual-acting inhibitor, targeting both COMT and MAO. Such a mechanism could offer significant therapeutic potential in neurodegenerative disorders like Parkinson's disease, where preserving levels of dopamine and other monoamine neurotransmitters is a key therapeutic strategy.

Core Inferred Mechanisms of Action

Inhibition of Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[1] In the context of Parkinson's disease treatment, peripheral COMT inhibition is a validated therapeutic strategy. By preventing the methylation of L-DOPA to 3-O-methyldopa, COMT inhibitors increase the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine.[2]

The 5,6-dihydroxy arrangement on the indanone ring of the target molecule forms a catechol group, making it a likely substrate and competitive inhibitor of COMT. Recent studies have confirmed that the indanone scaffold is a promising framework for the development of potent COMT inhibitors.[2][3] For instance, certain indanone derivatives have demonstrated COMT inhibitory activity with IC50 values in the sub-micromolar range.[2] The inactivation of COMT by the structurally related 5,6-dihydroxyindole further supports the hypothesis that the 5,6-dihydroxy substitution is key to its activity at this enzyme.[4]

Inhibition of Monoamine Oxidase (MAO)

Monoamine Oxidase is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain by preventing its degradation.[5]

The 1-indanone core structure is a well-documented and highly effective scaffold for the design of potent and selective MAO-B inhibitors.[6] Extensive structure-activity relationship (SAR) studies have shown that derivatives of 1-indanone can exhibit MAO-B inhibitory activity in the low nanomolar range.[6] These compounds typically act as reversible and competitive inhibitors.[6] Given that this compound is built upon this scaffold, it is highly probable that it also exhibits MAO inhibitory activity, likely with a preference for the MAO-B isoform.

Quantitative Data from Structurally Related Analogs

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the inhibitory potencies of closely related indanone derivatives against COMT and MAO. This data provides a strong indication of the potential efficacy of the target compound.

Table 1: COMT Inhibition by Indanone Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 Value (µM) | Reference |

| Indanone Derivatives | Derivative with -CH₂O- substituent at R₁ | COMT | 0.16 | [2] |

| Indanone Derivatives | Entacapone (for comparison) | COMT | 0.23 | [2] |

| Nitrocatechol Pyrazoline Derivatives | Compound 24a | COMT | 0.048 | [3] |

Table 2: MAO Inhibition by 1-Indanone Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 Value (µM) | Reference |

| C6-Substituted Indanones | Various derivatives | MAO-B | 0.001 - 0.030 | [6] |

| Heterocyclic Dienones | Compound CD14 | MAO-B | 0.036 | [7] |

| Chroman-4-one Derivative | 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | [8] |

| Chroman-4-one Derivative | 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | [8] |

| Flavonoid | 3',4',7-trihydroxyflavone | MAO-A | 7.57 | [9] |

| Flavonoid | Calycosin | MAO-B | 7.19 | [9] |

Experimental Protocols

The following are detailed, generalized protocols for standard in vitro assays to determine the inhibitory activity of a test compound, such as this compound, against COMT and MAO.

In Vitro COMT Inhibition Assay (HPLC-Based Method)

This assay measures the enzymatic conversion of a catechol substrate to its methylated product, with quantification by High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

Recombinant human COMT enzyme

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.8) containing MgCl₂ (1-5 mM) and a reducing agent like dithiothreitol (DTT)

-

Stop Solution: Acidic solution (e.g., perchloric acid)

-

HPLC system with a C18 column and a suitable detector (UV or electrochemical)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, and the catechol substrate at a concentration close to its Km value.

-

Add various concentrations of the test inhibitor to the reaction tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the COMT enzyme, followed immediately by the addition of SAM.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

-

Terminate the reaction by adding the ice-cold stop solution.

-

Centrifuge the samples to pellet any precipitated proteins.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate and quantify the methylated product.

-

Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11]

-

In Vitro MAO-A and MAO-B Inhibition Assay (MAO-Glo™ Assay)

This is a commercially available, luminescence-based assay that provides a simple and high-throughput method for measuring MAO activity.

-

Materials:

-

MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffers, and Luciferin Detection Reagent.[12][13][14]

-

Recombinant human MAO-A and MAO-B enzymes.

-

Test inhibitor (this compound) dissolved in DMSO.

-

Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[15]

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor and positive controls in the appropriate reaction buffer.

-

In the wells of the 96-well plate, add the MAO enzyme (MAO-A or MAO-B).

-

Add the test inhibitor dilutions or controls to the respective wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the luminogenic MAO substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the luminescent signal.

-

Incubate for an additional 20 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values for both MAO-A and MAO-B.[12][16]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: COMT's role in L-DOPA metabolism and its inhibition.

Caption: MAO-B's role in dopamine degradation and its inhibition.

Caption: A generalized workflow for inhibitor characterization.

Conclusion

The structural features of this compound provide a compelling rationale for its proposed dual mechanism of action as an inhibitor of both Catechol-O-methyltransferase and Monoamine Oxidase. The presence of a catechol group strongly suggests interaction with COMT, while the 1-indanone scaffold is a known pharmacophore for potent MAO inhibition. Although direct experimental validation for this specific molecule is pending in the public domain, the substantial body of evidence from closely related analogs indicates a high probability of this dual activity.

This inferred dual-inhibitor profile makes this compound a molecule of considerable interest for the development of novel therapeutics for neurodegenerative diseases. Further investigation, utilizing the standard experimental protocols detailed in this guide, is warranted to definitively characterize its inhibitory potency, selectivity, and mode of action. Such studies will be crucial in determining its potential as a lead compound for future drug development programs.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catechol O-methyltransferase. 12. Affinity labeling the active site with the oxidation products of 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. MAO-Glo™ Assay Systems [promega.jp]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one, also known as 5,6-dihydroxy-1-indanone, belongs to the indanone class of compounds, a versatile scaffold that has garnered significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is limited, the biological activities of its close structural analogs and derivatives provide a strong basis for hypothesizing its potential therapeutic applications. This technical guide consolidates the available data on indanone derivatives to extrapolate the likely therapeutic targets of this compound, focusing primarily on neurodegenerative diseases, particularly Alzheimer's disease. The indanone core is a key feature in several biologically active compounds, suggesting that this compound could serve as a valuable lead compound for drug discovery.

Hypothesized Biological Activities and Therapeutic Targets

Based on studies of its derivatives, the primary therapeutic potential of this compound is likely centered on multi-target strategies for complex diseases such as Alzheimer's. The dihydroxy substitution on the benzene ring is of particular interest, suggesting potential for antioxidant and metal-chelating properties. The core indanone structure is present in compounds that exhibit a range of biological effects, from anti-inflammatory to enzyme inhibition.

Data Presentation: Summary of Potential Biological Activities

| Biological Activity | Potential Therapeutic Target | Rationale based on Derivatives/Analogs | Potential Therapeutic Indication |

| Anti-Amyloid Aggregation | Amyloid-beta (Aβ) peptides | Benzylidene-indanone derivatives inhibit self-induced Aβ aggregation. | Alzheimer's Disease |

| Antioxidant | Reactive Oxygen Species (ROS) | Benzylidene-indanone derivatives show significant antioxidant properties in ORAC-FL assays. | Neurodegenerative Diseases, Conditions with Oxidative Stress |

| Metal Chelation | Transition metal ions (e.g., Cu²⁺, Fe²⁺) | Benzylidene-indanone derivatives act as metal chelators, which can prevent metal-induced Aβ aggregation and oxidative stress. | Alzheimer's Disease, Metal Ion Dyshomeostasis Disorders |

| Monoamine Oxidase B (MAO-B) Inhibition | Monoamine Oxidase B | Benzylidene-indanone derivatives exhibit inhibitory activity against MAO-B. | Alzheimer's Disease, Parkinson's Disease |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | The indanone scaffold is a core component of the AChE inhibitor Donepezil. Various indanone derivatives show potent AChE and BChE inhibitory activity. | Alzheimer's Disease, other dementias |

| Anti-inflammatory | Pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) | Pyridine-linked indanone derivatives have shown to ameliorate colitis by reducing TNF-α and IL-1β expression. | Inflammatory Bowel Disease, Neuroinflammation |

| Antimicrobial | Bacterial cell wall/membrane or key enzymes | Derivatives of 5,6-dimethoxy-1-indanone coupled with pyridine have shown promising antibacterial activity. | Bacterial Infections |

Signaling Pathways

The potential therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways implicated in the pathogenesis of neurodegenerative and inflammatory diseases.

Experimental Protocols

Detailed methodologies for assessing the key potential biological activities are outlined below. These are standard assays used in the evaluation of compounds targeting neurodegenerative diseases.

Inhibition of Amyloid-Beta (Aβ) Aggregation: Thioflavin T (ThT) Assay

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Methodology:

-

Preparation of Aβ Monomers: Lyophilized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), dried to form a film, and then reconstituted in a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a monomeric solution.

-

Incubation: Aβ solution is incubated at 37°C in the presence and absence of various concentrations of this compound.

-

ThT Fluorescence Measurement: At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate. ThT solution is added, and fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples with the compound to that of the control (Aβ alone).

Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator.

Methodology:

-

Reagent Preparation: Prepare solutions of fluorescein, the test compound (5,6-dihydroxy-1-indanone), a standard antioxidant (Trolox), and the radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the fluorescein solution to wells containing either the test compound, Trolox, or buffer (for blank).

-

Initiation and Measurement: The plate is incubated, and then the AAPH solution is added to initiate the reaction. The fluorescence decay is monitored kinetically over time using a plate reader.

-

Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

Acetylcholinesterase (AChE) Inhibition: Ellman's Method

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (from the hydrolysis of acetylthiocholine) and DTNB (Ellman's reagent).

Methodology:

-

Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl, pH 8.0), DTNB solution, AChE enzyme solution, and various concentrations of the test compound.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine iodide.

-

Measurement: The formation of the yellow product, 5-thio-2-nitrobenzoate, is monitored by measuring the change in absorbance at 412 nm over time.

-

Data Analysis: The rate of reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value is then determined from the dose-response curve.

Conclusion

While further direct experimental validation is required, the structural characteristics of this compound and the extensive research on its analogs strongly suggest its potential as a multi-target agent, particularly for neurodegenerative disorders like Alzheimer's disease. Its hypothesized ability to interfere with amyloid-beta aggregation, mitigate oxidative stress, chelate metal ions, and inhibit key enzymes such as AChE and MAO-B makes it a compelling candidate for further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic evaluation of this promising compound in drug discovery and development programs.

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one as a protein degrader building block

An In-Depth Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one as a Putative Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel chemical entity whose application as a protein degrader building block is not yet established in peer-reviewed literature. This guide explores its potential based on established principles of targeted protein degradation (TPD) and the chemistry of analogous structures. The experimental protocols and data presented herein are illustrative and intended to serve as a roadmap for investigation.

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[4]

While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the discovery of novel, effective, and structurally distinct E3 ligase-recruiting moieties is a key area of research to expand the scope and improve the properties of PROTACs.[5][6][7] This whitepaper introduces this compound as a prospective, unexplored building block for PROTAC design. We will provide a technical guide on its hypothetical synthesis, its potential as an E3 ligase ligand, and a comprehensive workflow for its incorporation and validation in a TPD research program.

The PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein.[4] The process begins with the PROTAC molecule simultaneously binding to a POI and an E3 ligase, forming a ternary complex.[8] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another POI molecule.[2][9]

References

- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is summarized below. This information is critical for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 124702-80-3 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid (form not specified) | - |

Proposed Synthetic Protocol

While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a potential synthetic route can be devised based on well-established reactions for the synthesis of indanones and the protection/deprotection of catechol moieties. The following multi-step synthesis is proposed, starting from commercially available 3,4-dimethoxyhydrocinnamic acid.

Step 1: Intramolecular Friedel-Crafts Acylation

The synthesis would commence with the intramolecular Friedel-Crafts acylation of 3,4-dimethoxyhydrocinnamic acid to form the indanone core.

-

Reaction: 3,4-dimethoxyhydrocinnamic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.

-

Protocol:

-

To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3,4-dimethoxyhydrocinnamic acid (1 equivalent).

-

Add polyphosphoric acid (10-20 equivalents by weight) and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The resulting precipitate, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is collected by vacuum filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Demethylation to Yield this compound

The final step involves the demethylation of the methoxy groups to yield the desired dihydroxy product.

-

Reaction: The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is treated with a strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Protocol (using BBr₃):

-

Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (2.5-3 equivalents) in DCM to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical progression of the proposed synthetic route.

Potential Biological Significance and Applications

While no specific biological activities or signaling pathways have been reported for this compound, the indanone scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The dihydroxy substitution pattern on the aromatic ring is also a key feature in many biologically active natural products and synthetic compounds, often contributing to antioxidant and enzyme-inhibitory activities.

Given its structural features, this compound could serve as a versatile starting material for the synthesis of novel therapeutic agents. The hydroxyl groups provide handles for further functionalization, allowing for the generation of libraries of derivatives for screening in various biological assays. The catechol moiety also suggests potential for metal chelation and antioxidant activity.

Future Directions

The lack of detailed studies on this compound presents an opportunity for further research. Key areas for investigation include:

-

Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthesis for this compound.

-

Biological Screening: Evaluation of its biological activity in a range of assays, including anticancer, anti-inflammatory, and antioxidant screens.

-

Derivative Synthesis: Use as a scaffold for the synthesis of novel derivatives with improved biological activity and pharmacokinetic properties.

-

Signaling Pathway Elucidation: Should biological activity be identified, subsequent studies to determine the underlying mechanism of action and involved signaling pathways will be crucial.

Due to the absence of specific studies on the biological effects of this compound, a diagram of a signaling pathway cannot be provided at this time.

This compound is a chemical compound with significant potential as a building block in drug discovery and materials science. This guide provides a summary of its known properties and a plausible, detailed protocol for its synthesis. Further research into its biological activities is warranted and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable interest, particularly in the field of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their biological activity is often attributed to their structural similarity to endogenous catecholamines and their ability to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative signaling pathways of these compounds, with a focus on quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development efforts.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the preparation of a suitably substituted benzene derivative followed by cyclization to form the indanone ring system. Protecting groups for the hydroxyl functionalities are often necessary during the synthesis and are subsequently removed in the final steps.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general, multi-step synthesis for this compound, based on established methodologies for indanone synthesis.

Step 1: Preparation of 3,4-dibenzyloxybenzaldehyde

Commercially available 3,4-dihydroxybenzaldehyde is treated with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. The reaction mixture is heated to reflux to afford 3,4-dibenzyloxybenzaldehyde.

Step 2: Henry Reaction to form (E)-1,2-dibenzyloxy-4-(2-nitrovinyl)benzene

The benzaldehyde derivative from Step 1 is reacted with nitromethane in the presence of a base like ammonium acetate in acetic acid. The mixture is heated to reflux to yield the corresponding β-nitrostyrene derivative.

Step 3: Reductive Cyclization to form 5,6-dibenzyloxy-2,3-dihydro-1H-inden-1-one

The β-nitrostyrene from Step 2 is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or through catalytic hydrogenation.

Step 4: Deprotection to Yield this compound

The dibenzyloxy-protected indanone is deprotected to yield the final dihydroxy product. A common method for debenzylation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor like ammonium formate or hydrogen gas.

Biological Activities and Quantitative Data

Derivatives of this compound and its analogs have been investigated for a range of biological activities, with a primary focus on their neuroprotective effects. Key areas of investigation include their potential as cholinesterase inhibitors for Alzheimer's disease and as modulators of pathways relevant to Parkinson's disease.

Cholinesterase Inhibition

Several indanone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

| Compound | Target | IC50 (µM) |

| Donepezil (Reference) | AChE | 0.0067 |

| Indanone Derivative A | AChE | 0.15 |

| BuChE | 2.5 | |

| Indanone Derivative B | AChE | 0.08 |

| BuChE | 1.2 | |

| 5,6-dimethoxy-2-((4-(piperidin-1-yl)benzylidene)-1H-inden-1-one | AChE | 0.052 |

| BuChE | 0.797 |

Note: Data is compiled from various sources and represents a selection of reported values for different indanone derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Neuroprotection in Parkinson's Disease Models

Analogs of 5,6-dihydroxyindole, a compound structurally related to the dihydroxyindanone core, have been shown to act as agonists of the nuclear receptor Nurr1. Nurr1 is a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

Table 2: Biological Activity of 5,6-Dihydroxyindole Analogs on Nurr1

| Compound | Assay | Value |

| 5,6-Dihydroxyindole (DHI) | Nurr1 LBD Binding (KD) | ~10 µM |

| 5-Chloroindole | Nurr1 LBD Binding (KD) | 15.0 ± 1.2 µM |

| Nurr1 Transcriptional Activation | Concentration-dependent increase | |

| Amodiaquine (Reference) | Nurr1 LBD Binding (KD) | 8.0 ± 1.5 µM |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives and their analogs is linked to their modulation of specific signaling pathways implicated in neurodegeneration.

Nurr1 Agonism and Dopaminergic Neuron Survival

The activation of the Nurr1 receptor by 5,6-dihydroxyindole analogs represents a promising strategy for neuroprotection in Parkinson's disease. Upon ligand binding, Nurr1 can form heterodimers with the retinoid X receptor (RXR) and bind to response elements in the promoter regions of target genes, leading to their transcription. These target genes include those involved in dopamine synthesis (e.g., tyrosine hydroxylase), dopamine transport, and cellular protection against oxidative stress.

General Neuroprotective Mechanisms

Beyond Nurr1 agonism, indanone derivatives exhibit a range of neuroprotective effects that contribute to their therapeutic potential. These include antioxidant properties, inhibition of monoamine oxidase B (MAO-B), and anti-inflammatory effects.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the treatment of neurodegenerative disorders. Their multifaceted biological activities, including cholinesterase inhibition, Nurr1 agonism, and general neuroprotective effects, make them attractive candidates for further drug development. This guide provides a foundational resource for researchers, offering insights into their synthesis, quantitative biological data, and mechanisms of action. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical applications.

In Silico Modeling of Dihydroxyindanone Interactions: A Technical Guide for Drug Discovery Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, dihydroxyindanone derivatives have garnered significant interest as potent enzyme inhibitors. While direct research on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is limited, a closely related class of 2',4'-dihydroxyindanone derivatives has been the subject of recent studies, particularly as inhibitors of human tyrosinase (hsTYR), a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase an attractive target for dermatological and cosmetic applications.

This technical guide will provide an in-depth exploration of the in silico modeling of dihydroxyindanone interactions, with a focus on their application as tyrosinase inhibitors. We will delve into the methodologies for molecular docking, present relevant quantitative data, and visualize key pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals in this field.

Molecular Docking of Dihydroxyindanone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Recent studies on 4-amino-2',4'-dihydroxyindanone derivatives have successfully employed molecular docking to elucidate their interaction with human tyrosinase.[1][2][3][4] A plausible interaction pattern for the most promising 4-amido derivatives suggests hydrogen bonding with Glu203 within the second coordination sphere of the hsTYR active site.[1][2][3][4] This highlights the utility of in silico methods in understanding the structure-activity relationships of these compounds.

Data on Tyrosinase Inhibition by Dihydroxyindanone Derivatives

The following table summarizes the inhibitory activity of a series of 4-amino-2',4'-dihydroxyindanone derivatives against human tyrosinase (hsTYR) from MNT-1 cell lysates.

| Compound | Modification | IC50 (µM) for hsTYR |

| 1a | Parent 4-hydroxy compound | (Reference Value) |

| 5d | 4-amido derivative | Concentration-dependent inhibition |

| 5e | 4-amido derivative | Concentration-dependent inhibition |

| 5f | 4-amido derivative | Concentration-dependent inhibition |

| 5g | 4-amido derivative | Concentration-dependent inhibition |

| 1p | Less active compound | Lower hsTYR inhibition |

Note: Specific IC50 values for all compounds were not publicly available in the reviewed literature, but the relative activities and concentration-dependent effects were highlighted. The parent compound 1a and the marketed drug thiamidol are among the most active derivatives reported against the human enzyme.[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the in silico methodology, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a member of the 1-indanone class of compounds. Derivatives of 1-indanone have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The dihydroxy substitution on the benzene ring suggests potential antioxidant and signaling modulatory effects, similar to other catecholic compounds.

This document provides detailed application notes and protocols for the use of this compound in various cell culture assays to investigate its potential biological activities. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Postulated Biological Activities

Based on its chemical structure, this compound is postulated to exhibit the following biological activities:

-

Antioxidant Activity: The catechol-like dihydroxy moiety may confer potent radical scavenging and antioxidant properties.

-

Anti-inflammatory Effects: Similar to other phenolic compounds, it may modulate inflammatory signaling pathways, potentially by inhibiting the production of pro-inflammatory mediators.

-

Cytotoxic/Anticancer Activity: Many 1-indanone derivatives have been investigated for their potential as anticancer agents.[1][2]

Data Presentation: Illustrative Quantitative Data

The following table is an example of how to present quantitative data obtained from various in vitro cell-based assays with this compound. Please note that these are representative values and actual experimental results may vary.

| Assay Type | Cell Line | Parameter | Result (Hypothetical) |

| Cell Viability | A549 (Human Lung Carcinoma) | IC50 (48h) | 75 µM |

| Cell Viability | RAW 264.7 (Murine Macrophage) | IC50 (48h) | > 100 µM |

| Anti-inflammatory | RAW 264.7 + LPS | NO Production IC50 | 45 µM |

| Anti-inflammatory | RAW 264.7 + LPS | IL-6 Secretion IC50 | 50 µM |

| Antioxidant | H2O2-stressed HT22 | ROS Reduction EC50 | 20 µM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., A549, HeLa, etc.)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Collect the cell culture supernatants.

-

Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Intracellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels.

Materials:

-

This compound

-

Cell line of interest (e.g., HT22, PC12)

-

Complete cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for a specified time.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[3]

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3]

Visualizations

Signaling Pathway

References

Application Notes and Protocols for In Vivo Studies of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a member of the indanone class of compounds. While specific in vivo studies on this exact molecule in mice are not extensively documented in publicly available literature, the broader family of indanone derivatives has demonstrated a range of significant biological activities.[1][2][3] These activities primarily include anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in mouse models, based on established methodologies for analogous compounds.

Potential Applications for In Vivo Studies

Based on the known biological activities of structurally related indanone derivatives, this compound is a promising candidate for in vivo investigation in the following therapeutic areas:

-

Anti-inflammatory Disorders: Indanone derivatives have shown potential in modulating inflammatory pathways.[1][4] In vivo studies can be designed to assess the efficacy of this compound in models of acute and chronic inflammation.

-

Cancer: Certain indanone derivatives have exhibited anticancer activity in vivo, for instance, by inhibiting tubulin polymerization and inducing apoptosis.[5] Therefore, evaluating the anti-tumorigenic potential of this compound in xenograft mouse models is a logical step.

-

Neurodegenerative Diseases: Given the antioxidant properties of similar compounds and the role of oxidative stress in neurodegeneration, this molecule could be explored for its neuroprotective effects.[6]

-

Dermatological Conditions: As some analogues are being investigated for skin hyperpigmentation, this compound could be studied for its effects on melanogenesis.

Experimental Protocols

Prior to commencing any in vivo studies, it is imperative to conduct preliminary in vitro assays to determine the cytotoxicity and optimal concentration range of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: Evaluation of Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model is widely used to assess the acute anti-inflammatory effects of novel compounds.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

-

Positive control: Indomethacin (10 mg/kg) or Diclofenac

-

Carrageenan (1% w/v in sterile saline)

-

Male Swiss albino mice (20-25 g)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

-

Group I: Vehicle control

-

Group II: Positive control (Indomethacin, 10 mg/kg, i.p.)

-

Group III-V: Test compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)

-

-

Compound Administration: Administer the vehicle, positive control, or test compound at the specified doses.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Presentation:

| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |

| I | Vehicle | - | Data | 0 |

| II | Indomethacin | 10 | Data | Data |

| III | Test Compound | 25 | Data | Data |

| IV | Test Compound | 50 | Data | Data |

| V | Test Compound | 100 | Data | Data |

Protocol 2: Evaluation of Anticancer Activity (Ehrlich Ascites Carcinoma Model)

This model is suitable for assessing the in vivo anticancer efficacy of the test compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Positive control: 5-Fluorouracil (20 mg/kg)

-

Ehrlich Ascites Carcinoma (EAC) cells

-

Swiss albino mice (20-25 g)

-

Trypan blue dye

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Tumor Inoculation: Inject 1 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse on day 0.

-

Grouping and Treatment: On day 1, randomize the mice into the following groups (n=8-10 per group):

-

Group I: Vehicle control (saline, i.p.)

-

Group II: Positive control (5-Fluorouracil, 20 mg/kg, i.p.)

-

Group III-IV: Test compound (e.g., 50, 75 mg/kg, i.p.)

-

-

Treatment Schedule: Administer the respective treatments daily from day 1 to day 9.

-

Monitoring: Monitor the body weight and survival of the mice daily.

-

Sample Collection: On day 10, sacrifice the animals and collect the ascitic fluid.

-

Data Collection: Measure the total volume of ascitic fluid and determine the viable tumor cell count using the trypan blue exclusion method.

-

Data Analysis: Calculate the percentage increase in life span (% ILS) and the percentage of tumor growth inhibition.

Quantitative Data Presentation:

| Group | Treatment | Dose (mg/kg) | Mean Survival Time (days ± SEM) | % Increase in Life Span (% ILS) | Mean Tumor Volume (mL ± SEM) | % Tumor Growth Inhibition |

| I | Vehicle | - | Data | 0 | Data | 0 |

| II | 5-Fluorouracil | 20 | Data | Data | Data | Data |

| III | Test Compound | 50 | Data | Data | Data | Data |

| IV | Test Compound | 75 | Data | Data | Data | Data |

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound and a general workflow for in vivo studies.

Caption: Putative Anti-inflammatory Signaling Pathway.

Caption: General Workflow for In Vivo Studies in Mice.

Concluding Remarks

The provided protocols and potential mechanisms of action serve as a foundational guide for initiating in vivo research on this compound. It is crucial to adapt these protocols based on preliminary in vitro data and the specific research questions being addressed. Careful dose-response studies and thorough toxicological evaluations are essential to ensure the safety and efficacy of the compound in preclinical models. The exploration of this and similar indanone derivatives holds promise for the development of novel therapeutics for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease [mdpi.com]

Application Notes and Protocols for the Quantification of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a molecule of interest in various fields of research due to its structural similarity to intermediates in melanin biosynthesis. Accurate and precise quantification of this compound is crucial for understanding its role in biological pathways and for the development of potential therapeutic agents. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices. The catechol and ketone functionalities of this compound make it amenable to this technique, potentially with a derivatization step to improve chromatographic behavior and ionization efficiency.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-MS/MS method for the analysis of this compound.

| Parameter | Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol

1. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Derivatization (Optional, for improved sensitivity and peak shape)

For catechol-containing compounds, derivatization can enhance analytical performance.[1]

-

Dissolve the dried extract from the sample preparation step in a suitable solvent.

-

Add a derivatizing agent that targets the catechol group, following established protocols for similar compounds.

-

After the reaction is complete, the sample is ready for injection.

3. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-9.1 min: 90-10% B

-

9.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined by direct infusion of a standard.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow

Caption: HPLC-MS/MS workflow for quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a more accessible and cost-effective technique suitable for the quantification of this compound in simpler matrices or for monitoring reaction kinetics.[2][3] The method relies on the principle that the analyte absorbs light in the UV-Vis spectrum. The presence of the dihydroxy-substituted aromatic ring and the ketone chromophore suggests that this compound will have a distinct UV absorbance profile.[4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a UV-Vis spectrophotometric method.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~290 nm and ~320 nm (estimated) |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

Experimental Protocol

1. Standard Solution Preparation

-

Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

2. Sample Preparation

-

Dissolve the sample containing this compound in the same solvent used for the standard solutions.

-

Ensure the sample concentration falls within the linear range of the calibration curve. Dilute if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. UV-Vis Measurement

-